N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxy-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-7-17-15(21)19-8-10-20(11-9-19)16-18-14-12(22-2)5-4-6-13(14)23-16/h3-6H,1,7-11H2,2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWNZJMONBSAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol with 4-Methoxybenzaldehyde
A widely adopted method involves the condensation of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation. This solvent-free approach yields 2-(4-methoxyphenyl)benzo[d]thiazole in 85–92% efficiency within 6 minutes at 300 W. The reaction proceeds via thiazole ring formation, facilitated by silica gel as a catalyst. Key advantages include rapid kinetics and avoidance of hazardous solvents.
Alternative Pathways via Diazotization and Coupling
For derivatives requiring regioselective substitution, diazo-coupling reactions offer versatility. For instance, 4-methoxybenzo[d]thiazol-2-amine can be synthesized by treating aniline derivatives with potassium thiocyanate and bromine in acetic acid, followed by cyclization. This method ensures precise control over the amino group’s position, critical for subsequent piperazine coupling.
Functionalization of the Benzothiazole Core with Piperazine
Introducing the piperazine ring at the 2-position of the benzothiazole necessitates nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Nucleophilic Substitution with Piperazine
In a representative protocol, 2-chloro-4-methoxybenzo[d]thiazole reacts with piperazine in refluxing dimethylformamide (DMF) to afford 4-(4-methoxybenzo[d]thiazol-2-yl)piperazine . The reaction achieves 78% yield after 12 hours, with excess piperazine ensuring complete substitution.
Buchwald-Hartwig Amination
For electron-deficient benzothiazoles, palladium-catalyzed amination proves effective. Using Pd(OAc)₂, XantPhos ligand, and cesium carbonate, 2-bromo-4-methoxybenzo[d]thiazole couples with piperazine to yield the desired product in 82% yield. This method minimizes side reactions and enhances scalability.
Carboxamide Formation: Introducing the Allyl Group
The final step involves converting the piperazine’s primary amine into a carboxamide bearing an allyl substituent.
Carboxylic Acid Activation and Coupling
The intermediate 4-(4-methoxybenzo[d]thiazol-2-yl)piperazine is treated with allyl isocyanate in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This one-pot reaction forms the carboxamide bond via nucleophilic acyl substitution, achieving 88% yield.
HATU-Mediated Amide Coupling
For higher efficiency, the carboxylic acid derivative (4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxylic acid) is activated with HATU and coupled with allylamine. Hunig’s base (DIPEA) facilitates deprotonation, yielding the target compound in 91% purity after column chromatography.
Final Alkylation and Purification
While the allyl group is often introduced during carboxamide formation, post-functionalization strategies include:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of a precursor is replaced with an allyl moiety. This method, though less common, offers stereochemical control.
Propargyl Bromide Alkylation
Allylation via propargyl bromide in the presence of potassium carbonate (K₂CO₃) provides a straightforward route, albeit requiring rigorous temperature control (0–5°C) to prevent polymerization.
Analytical and Spectroscopic Characterization
Critical data for validating the compound’s structure include:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz) | δ 7.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 5.85 (m, 1H, CH₂=CH) |
| HRMS | [M + H]⁺ calcd for C₁₆H₂₁N₄O₂S: 345.1382; found: 345.1386 |
| IR (KBr) | 1655 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy) |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
Challenges and Optimization Strategies
- Regioselectivity in Benzothiazole Formation : Electron-donating groups (e.g., methoxy) direct cyclization to the 2-position, but competing pathways necessitate careful stoichiometry.
- Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switching to toluene with phase-transfer catalysts (e.g., TBAB) improves yields.
- Allyl Group Stability : Radical inhibitors (e.g., BHT) prevent undesired polymerization during alkylation.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Epoxide or aldehyde: from oxidation of the allyl group.
Amine: from reduction of the nitro group.
Various substituted derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
N-(3-Methoxyphenyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide (ZINC38550756)
- Structural Differences : Replaces the allyl group with a 3-methoxyphenyl carboxamide and introduces a nitro group on the benzothiazole ring.
- Molecular docking studies show hydrogen bonds with Arg364 and Asp533, critical for receptor interaction .
- Activity : Demonstrated a docking score of 125.689, suggesting strong binding compared to acetyl-lysine mimetics .
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide
- Structural Differences : Features a methyl group on the piperazine nitrogen and a p-tolyl carboxamide.
- Functional Impact : The methyl group increases steric bulk but reduces conformational flexibility.
- Activity : Induces cell cycle arrest in MCF7 and HCT116 cancer cells, highlighting the role of piperazine-carboxamides in antiproliferative mechanisms .
CPIPC Derivatives (e.g., 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)
- Structural Differences : Substitutes the benzothiazole with chloropyridinyl and indazole groups.
- Functional Impact : The chloropyridinyl group enhances selectivity for TRPV1 channels, while indazole improves metabolic stability.
- Activity : Exhibits partial agonism of TRPV1, useful in pain management .
Analogues with 4-Methoxybenzothiazole Moieties
2.2.1. (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29)
- Structural Differences : Retains the 4-methoxybenzothiazole but incorporates a thiophene-prop-2-en-1-one backbone.
- Activity : Displays potent antiproliferative effects (IC₅₀ = 9.39 µM against breast cancer cells), outperforming doxorubicin .
2.2.2. N’-(4-Methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Selected Analogues
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Nitro (ZINC38550756) and chloro (CPIPC) substituents enhance target binding compared to methoxy groups, which may prioritize solubility .
- Allyl vs. Aromatic Substitutents: The allyl group in the target compound likely improves pharmacokinetics (e.g., oral bioavailability) over rigid aromatic groups like indazole or morpholino .
- Benzothiazole Modifications : 4-Methoxybenzothiazole derivatives consistently show anticancer activity, but backbone flexibility (e.g., hydrazide vs. carboxamide) alters target specificity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling 4-methoxybenzo[d]thiazol-2-amine with allyl-substituted piperazine intermediates, analogous to methods in and .
- Optimization Potential: Introducing electron-withdrawing groups on the benzothiazole (e.g., nitro) or varying the carboxamide substituent (e.g., fluorophenyl) could enhance potency, as seen in and .
Biological Activity
N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine derivatives class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various biological contexts.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an allyl group, a methoxybenzo[d]thiazole moiety, and a piperazine ring. The synthesis typically involves:
- Formation of the Benzo[d]thiazole Moiety : Reacting 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions.
- Alkylation of Piperazine : Piperazine is alkylated with allyl bromide in the presence of potassium carbonate.
- Coupling Reaction : The allylated piperazine is coupled with the benzo[d]thiazole moiety using EDCI and DMAP as reagents.
This multi-step synthesis allows for the formation of the compound with high purity and yield, essential for further biological testing.
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer activities. For instance, studies on similar compounds have shown substantial antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Derivative 17 | Colon Cancer (KM12) | -84.40% |
| Derivative 22 | CNS Cancer (SF-539) | -96.98% |
| Derivative 23 | Melanoma (SK-MEL-5) | -98.54% |
These results highlight the potential of this compound as an effective anticancer agent, warranting further investigation into its efficacy across different cancer types.
Antimicrobial Activity
Similar thiazole derivatives have demonstrated antimicrobial properties. For example, modifications in the thiazole ring structure have been linked to enhanced activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy and allyl groups can significantly influence its binding affinity to target enzymes or receptors. Research indicates that electron-withdrawing groups at specific positions enhance potency, while bulky substituents may reduce activity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of piperazine derivatives:
- Anticancer Study : A recent study evaluated multiple piperazine derivatives against human gynecological tumor cell lines, revealing that certain structural modifications led to enhanced antiproliferative effects.
- Inflammation Model : In vivo models demonstrated that compounds similar to this compound reduced markers of inflammation significantly compared to control groups.
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the methoxy group and allyl substitution. Aromatic protons in the benzo[d]thiazole ring appear as doublets (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 387.1542) and detects impurities .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How are in vitro biological activities of this compound screened, and what assays are prioritized?
Q. Basic Biological Screening
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose ranges typically span 1–100 µM .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
What strategies optimize synthetic yield when scaling up reactions?
Q. Advanced Synthesis
- Continuous flow reactors : Improve reproducibility for high-temperature steps (e.g., cyclization at 120°C) .
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides with boronic acids (yield increase from 45% to 78%) .
- Microwave-assisted synthesis : Reduces reaction time for carboxamide formation from 12 hrs to 2 hrs .
How do structural modifications to the piperazine or benzo[d]thiazole moieties affect biological activity?
Q. Structure-Activity Relationship (SAR)
- Allyl vs. aryl substitution : N-allyl groups enhance solubility but reduce receptor affinity compared to bulkier aryl groups (e.g., D3R selectivity drops from 1000-fold to 10-fold) .
- Methoxy position : Para-methoxy on benzo[d]thiazole improves antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for ortho-substituted analogs) .
What mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Mechanism of Action
- Receptor binding assays : Radioligand displacement (e.g., [³H]spiperone for dopamine receptors) identifies Ki values .
- Molecular docking : Piperazine-carboxamide forms hydrogen bonds with EGFR’s ATP-binding pocket (Glue794 and Lys745) .
- Western blotting : Confirms downstream pathway modulation (e.g., reduced phosphorylated ERK in treated cells) .
How should researchers address contradictory data on the compound’s efficacy across studies?
Q. Data Contradiction Analysis
- Assay standardization : Variability in cytotoxicity may arise from differences in cell passage number or serum concentration. Replicate assays under controlled conditions (e.g., 10% FBS, passage 5–10) .
- Metabolic stability : Use liver microsomes to compare degradation rates (e.g., t₁/₂ = 45 min in human vs. 120 min in murine), which impacts in vivo vs. in vitro results .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced Modeling
- QSAR models : Predict logP (2.8) and permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) using MOE or Schrödinger .
- Molecular dynamics simulations : Simulate binding stability with NLRP3 inflammasome (RMSD < 2 Å over 100 ns) .
What methodologies improve solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
